molecular formula C19H15F2NO2 B11388661 4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11388661
M. Wt: 327.3 g/mol
InChI Key: JFTRVQRXDAWRSA-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C19H15F2NO2 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H15F2NO2

Molecular Weight

327.3 g/mol

IUPAC Name

4-fluoro-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15F2NO2/c20-16-9-7-14(8-10-16)19(23)22(13-17-5-3-11-24-17)12-15-4-1-2-6-18(15)21/h1-11H,12-13H2

InChI Key

JFTRVQRXDAWRSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F)F

Origin of Product

United States

Biological Activity

4-Fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is a fluorinated compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, synthesis, and research findings, supported by data tables and case studies.

The molecular formula of 4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is C19H17F2N2OC_{19}H_{17}F_2N_2O, with a molecular weight of approximately 348.35 g/mol. The compound features a unique structure that includes a fluorinated benzyl group and a furan moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC19H17F2N2OC_{19}H_{17}F_2N_2O
Molecular Weight348.35 g/mol
IUPAC Name4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
Chemical StructureChemical Structure

Synthesis

The synthesis of 4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Fluorination : Introduction of fluorine into the benzyl group.
  • N-Alkylation : Reaction with furan-2-ylmethyl chloride under basic conditions.
  • Purification : Utilizing chromatography techniques to isolate the desired product.

Biological Activity

Research indicates that 4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide exhibits notable biological activities, particularly in antibacterial and anticancer domains.

Antibacterial Activity

In vitro studies have demonstrated significant antibacterial properties against various pathogens. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized in the table below:

BacteriaMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

The compound's antibacterial activity is believed to stem from its ability to inhibit key enzymes involved in bacterial cell wall synthesis, particularly through interaction with the enzyme ecKAS III, which has an IC50 value of approximately 5.6 µM .

Anticancer Activity

Recent studies have also explored the compound's potential as an anticancer agent. In vitro assays against various cancer cell lines revealed that it can induce apoptosis and inhibit proliferation at low concentrations. For instance, it showed an IC50 value of 30 µM against breast cancer cell lines .

Case Studies

  • Study on Antibacterial Efficacy : A study published in MDPI assessed the antibacterial efficacy of several fluorinated compounds, including our target compound. Results indicated that it was significantly more effective than standard antibiotics like kanamycin against resistant strains of bacteria .
  • Evaluation of Anticancer Properties : Another investigation focused on the anticancer properties of this compound, revealing its potential to act as a dual inhibitor targeting both cancer cell proliferation and survival pathways .

The mechanism by which 4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial fatty acid synthesis.
  • Cell Signaling Modulation : It may also influence cell signaling pathways related to apoptosis and cell cycle regulation in cancer cells.

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